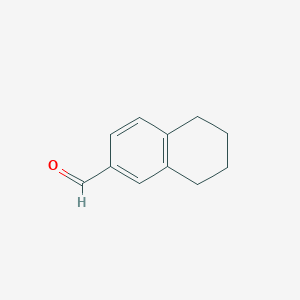

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNSNUNMTUNAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375236 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51529-97-6 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51529-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

CAS Number: 51529-97-6

Authored by a Senior Application Scientist

For Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and fine chemicals. This document delves into the compound's physicochemical properties, provides a detailed examination of its synthesis via the Vilsmeier-Haack reaction—including a discussion of the mechanistic basis for its regioselectivity—outlines a validated experimental protocol, and explores its applications in medicinal chemistry. The guide is structured to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Introduction and Core Compound Profile

This compound, also known as 6-formyltetralin, is a bicyclic aromatic aldehyde that serves as a versatile building block in organic synthesis.[][2] Its structure, featuring a reactive aldehyde group appended to the electron-rich tetralin scaffold, makes it a valuable precursor for the construction of more complex molecular architectures. The tetralin moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Consequently, this carbaldehyde is a crucial intermediate for developing novel therapeutic agents, particularly in areas requiring modulation of specific biological pathways.[2] Its applications also extend to the fragrance and materials science industries.[2]

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is fundamental to its effective and safe application in a research setting.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 51529-97-6 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Molecular Formula | C₁₁H₁₂O | --INVALID-LINK--[3] |

| Molecular Weight | 160.21 g/mol | --INVALID-LINK--[3] |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| Synonyms | 6-Formyltetralin, Tetralin-6-carbaldehyde, 1,2,3,4-Tetrahydro-6-naphthaldehyde | --INVALID-LINK--[] |

| Appearance | Light yellow transparent liquid | --INVALID-LINK--[] |

| Boiling Point | 284.6 °C at 760 mmHg | --INVALID-LINK--[2], --INVALID-LINK--[] |

| Density | 1.083 g/cm³ | --INVALID-LINK--[] |

| Storage | 2-8°C, store under inert gas | --INVALID-LINK--[2] |

Safety and Handling

As a reactive aldehyde, appropriate safety measures are mandatory. The compound is associated with the following GHS hazard classifications:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE): safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][6][7] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

The Causality of Reagent Choice and Reaction Mechanism

The Vilsmeier-Haack reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent (a chloroiminium ion).[5]

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion.

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of tetralin acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack forms a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate).

Step 3: Aromatization and Hydrolysis A base (such as the displaced DMF) removes a proton from the sigma complex, restoring aromaticity and forming an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this iminium salt to yield the final aldehyde product, this compound.

Authoritative Grounding: Understanding the Regioselectivity

The formylation of tetralin predominantly occurs at the 2-position (para to the fused aliphatic ring) rather than the 1-position (ortho to the fused ring). This regioselectivity is a direct consequence of electronic and steric factors inherent to the tetralin scaffold.

-

Electronic Effects: The saturated alkyl portion of the tetralin molecule acts as an electron-donating group via induction.[8] This activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho (1-position) and para (2-position) sites.[8][9]

-

Steric Hindrance: The 1-position is sterically hindered by the adjacent fused cyclohexane ring.[9] The bulky Vilsmeier reagent experiences significant steric clash when approaching the 1-position. In contrast, the 2-position is sterically unencumbered, making it the more accessible site for electrophilic attack. The transition state leading to the 2-substituted product is therefore lower in energy, resulting in it being the major product.[9]

Caption: Steric hindrance favors electrophilic attack at the 2-position of tetralin.

Field-Proven Experimental Protocol

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of tetralin. This protocol should be treated as a template and may require optimization based on laboratory conditions and scale.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.

-

-

Formylation Reaction:

-

Dissolve 1,2,3,4-tetrahydronaphthalene (1.0 equivalent) in anhydrous DCM.

-

Add the tetralin solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of cold saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral to basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a light yellow oil.

-

Applications in Drug Discovery and Development

The tetralin scaffold is a key structural motif in a variety of pharmacologically active compounds. The aldehyde functionality at the 2-position provides a versatile chemical handle for elaboration into more complex structures through reactions such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.

While direct synthesis examples starting from the 2-carbaldehyde are proprietary or less documented in readily available literature, the closely related 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a documented key intermediate in the synthesis of Palonosetron .[10] Palonosetron is a potent 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[10] The synthesis involves the coupling of the tetralin carboxylic acid with the amine portion of the target molecule. The 2-carbaldehyde can be readily oxidized to the corresponding 2-carboxylic acid, making it a direct precursor for analogs of such therapeutic agents.

The 2-aminotetralin core, accessible from the 2-carbaldehyde via reductive amination, is another critical pharmacophore found in dopamine receptor agonists used in the treatment of Parkinson's disease.

Caption: Synthetic pathways from the title compound to important pharmaceutical scaffolds.

Conclusion

This compound is a high-value intermediate whose synthesis is well-established and understood through the Vilsmeier-Haack reaction. The predictable regioselectivity, driven by a combination of electronic activation and steric control, makes its production reliable. Its utility as a precursor to established pharmaceutical scaffolds, such as those found in 5-HT₃ antagonists and dopamine agonists, underscores its importance for professionals in medicinal chemistry and drug development. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the practical application and further exploration of this versatile chemical building block.

References

- 2. This compound [myskinrecipes.com]

- 3. This compound | C11H12O | CID 2760580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6,7,8-Tetrahydronaphthalene-2-carboxaldehyde - Wikidata [wikidata.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. chemijournal.com [chemijournal.com]

- 7. ijsr.net [ijsr.net]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

An In-Depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

Introduction

This compound, a derivative of tetralin, is a versatile bicyclic aromatic aldehyde. Its unique molecular architecture, which combines a saturated cyclohexane ring fused to a benzene ring bearing an aldehyde group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development and fine chemical synthesis. The stability of the tetralin core, coupled with the reactivity of the aldehyde functional group, allows for a wide range of chemical transformations, establishing this compound as a critical building block for more complex molecular structures.[1][2][3]

Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [1][2][4] |

| Molecular Weight | 160.21 - 160.22 g/mol | [1][4][5] |

| CAS Number | 51529-97-6 | [4][6] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | 149 - 152 °C | [1][2][3] |

| Boiling Point | 115 - 120 °C (at ~5 mmHg)[1][2][3], 284.6 °C (at 760 mmHg)[5][] | |

| Purity | ≥ 99% (HPLC) | [1][2][3] |

| Storage Conditions | Store at 0 - 8 °C, under inert gas | [1][2][5] |

Chemical Identity and Structure

A precise understanding of the compound's structure is crucial for predicting its reactivity and behavior in different chemical environments.

-

IUPAC Name: this compound[4]

-

Synonyms: 2-Tetralincarboxaldehyde, 6-Formyltetralin, 1,2,3,4-Tetrahydro-6-naphthaldehyde[]

-

Molecular Structure: The molecule consists of a tetralin core (a fused benzene and cyclohexane ring system) with a formyl (-CHO) group attached to the 2-position of the aromatic ring.

Chemical Identifiers:

-

InChI: InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2[4][6]

-

Canonical SMILES: C1CCC2=C(C1)C=CC(=C2)C=O[6]

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the aldehyde functional group. This group is a versatile handle for a variety of organic transformations, making the compound a key starting material or intermediate.

Key Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a precursor for amides and esters.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (5,6,7,8-tetrahydronaphthalen-2-yl)methanol, which can be used in ether or ester synthesis.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions with organometallics (e.g., Grignard reagents), cyanides, and other nucleophiles.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines, a cornerstone reaction in pharmaceutical synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

The tetralin scaffold is relatively stable but can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing aldehyde group (a meta-director) and the alkyl portion of the fused ring (an ortho-, para-director).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. While actual spectra are instrument-dependent, the expected features are as follows:

-

¹H NMR Spectroscopy: The spectrum would show a characteristic singlet for the aldehydic proton between δ 9-10 ppm. Aromatic protons would appear in the δ 7-8 ppm region. The aliphatic protons on the saturated ring would produce complex multiplets in the upfield region (δ 1.5-3.0 ppm).

-

¹³C NMR Spectroscopy: A signal for the carbonyl carbon would be observed in the highly deshielded region of the spectrum (δ 190-200 ppm). Aromatic carbons would resonate between δ 120-150 ppm, while the aliphatic carbons of the cyclohexane ring would appear at δ 20-30 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. C-H stretching vibrations for the aromatic ring would be seen just above 3000 cm⁻¹, while those for the saturated ring would be just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.21).[4] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or fragments from the aliphatic ring.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds like this compound.[1][2][3] The following is a generalized protocol.

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Prepare the sample to be analyzed at approximately the same concentration in the same solvent.

-

Filter both solutions through a 0.45 µm syringe filter to remove particulate matter.

-

-

HPLC Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Column Temperature: 25 °C.

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Caption: Workflow for Purity Analysis via HPLC.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

Hazard Statements:

Safe Handling Practices:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8] Keep the container tightly closed and under an inert atmosphere.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This combustible material may be burned in a chemical incinerator.[8]

Applications in Research and Development

The compound's structure makes it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Development: It serves as a scaffold or intermediate in the synthesis of novel pharmaceutical compounds.[1][5] Its derivatives are explored for various therapeutic effects, including potential anti-inflammatory and antimicrobial properties.[5]

-

Fine Chemicals: In the synthesis of fine chemicals, it is used to produce fragrances and flavoring agents, where its aromatic nature contributes to the desired sensory profiles.[1][5]

-

Agrochemicals: It is also employed as an intermediate in the creation of new agrochemicals.[1][5]

-

Materials Science: The tetralin structure is of interest in the design of novel materials and catalysts.[5]

Caption: Key Application Areas of the Title Compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and broad applicability. Its well-defined physical properties, combined with the reactivity of its aldehyde group, make it a reliable and valuable intermediate for chemists in both academic and industrial settings. A thorough understanding of its properties, handling requirements, and synthetic potential is essential for its effective and safe utilization in the development of new pharmaceuticals, fragrances, and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H12O | CID 2760580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. 5,6,7,8-Tetrahydronaphthalene-2-carboxaldehyde - Wikidata [wikidata.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde, a key synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and fine chemical manufacturing. Its unique bicyclic structure, featuring a fusion of an aromatic aldehyde with a saturated cyclohexane ring, provides a versatile scaffold for the elaboration of complex molecular architectures. This guide offers a comprehensive overview of its structure, systematic and common nomenclature, and a detailed exploration of a robust synthetic protocol, underpinned by a discussion of the mechanistic rationale and characterization data critical for its unambiguous identification. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug discovery. The stability and reactivity of this compound make it an attractive building block for developing new materials or optimizing existing chemical formulations.[1] Its application in the synthesis of biologically active compounds underscores its importance in medicinal chemistry, where it can be utilized to create novel therapeutic agents.[1]

Part 1: Molecular Structure and Nomenclature

The structural identity of a chemical compound is the foundation of its chemical and biological properties. A thorough understanding of its nomenclature and atomic arrangement is paramount for any scientific investigation.

Chemical Structure and Numbering

This compound possesses the molecular formula C₁₁H₁₂O and a molecular weight of approximately 160.21 g/mol .[2][3] The core of the molecule is a 5,6,7,8-tetrahydronaphthalene system, often referred to by its common name, tetralin. This bicyclic hydrocarbon consists of a benzene ring fused to a cyclohexane ring. The aldehyde functional group (-CHO) is attached to the aromatic portion of this scaffold.

The numbering of the bicyclic system follows IUPAC conventions, starting from the carbon atom adjacent to the ring fusion and proceeding around the ring. The saturated ring is numbered sequentially from 5 to 8. The aldehyde group's position on the aromatic ring is designated as position 2.

Molecular Structure of this compound

Caption: IUPAC numbering of the this compound scaffold.

Nomenclature

A clear and accurate naming system is essential for unambiguous communication in science. This compound is known by several names:

-

IUPAC Name: this compound.[2][4] This is the systematic name that precisely describes the molecule's structure.

-

Synonyms: A variety of synonyms are used in the literature and commercial catalogs, including:

-

CAS Number: 51529-97-6.[2][4] This unique identifier is assigned by the Chemical Abstracts Service and is a reliable way to identify the compound in databases.

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic formylation of 1,2,3,4-tetrahydronaphthalene (tetralin). Several classical formylation reactions can be considered, including the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions. However, for electron-rich aromatic compounds like tetralin, a highly effective and regioselective method involves the use of dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄).[4][5]

Recommended Synthetic Protocol: Rieche Formylation

The Rieche formylation offers a robust method for introducing an aldehyde group onto electron-rich aromatic rings.[6] The use of dichloromethyl methyl ether as the formylating agent and a strong Lewis acid like TiCl₄ provides good yields and regioselectivity.[4][5]

Experimental Workflow

Caption: A generalized workflow for the Rieche formylation of tetralin.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydronaphthalene (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add titanium tetrachloride (TiCl₄, 1.1 eq.) dropwise via the dropping funnel over 15-20 minutes. The formation of a colored complex is typically observed.

-

Formylating Agent Addition: After stirring for an additional 15 minutes at 0 °C, add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Workup: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mechanistic Rationale and Causality

The choice of reagents and conditions in the Rieche formylation is dictated by the underlying reaction mechanism, which is a variant of the Friedel-Crafts acylation.

-

Activation of the Formylating Agent: The potent Lewis acid, TiCl₄, coordinates to the oxygen atom of dichloromethyl methyl ether. This coordination polarizes the C-Cl bonds, facilitating the departure of a chloride ion and generating a highly electrophilic dichloromethoxymethyl cation ([CH(Cl)OCH₃]⁺). This cation is the active formylating species. The coordination of TiCl₄ with the oxygen atoms of the phenol and ether enhances regioselectivity and increases the electrophilicity of the dichloromethyl methyl ether, thereby boosting the reaction rate.[5]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of tetralin acts as a nucleophile, attacking the electrophilic carbon of the dichloromethoxymethyl cation. This attack preferentially occurs at the para-position (position 2 or 6 relative to the saturated ring) due to the activating and ortho-, para-directing nature of the alkyl substituents on the benzene ring. Steric hindrance at the ortho-position (position 1) further favors substitution at the less hindered para-position.

-

Hydrolysis: The resulting intermediate is then hydrolyzed during the aqueous workup. The two chlorine atoms are replaced by a single oxygen atom, yielding the final aldehyde product.

Part 3: Spectroscopic Characterization

Unambiguous characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic proton (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H |

| Aromatic protons | 7.2 - 7.8 | Multiplet (m) | 3H |

| Benzylic protons (-CH₂-) | 2.7 - 2.9 | Multiplet (m) | 4H |

| Aliphatic protons (-CH₂CH₂-) | 1.7 - 1.9 | Multiplet (m) | 4H |

-

Expertise & Experience Insight: The downfield chemical shift of the aldehydic proton is highly diagnostic and appears in a region of the spectrum where few other signals are found. The benzylic protons are deshielded relative to the other aliphatic protons due to their proximity to the aromatic ring.

¹³C NMR (Carbon-13 NMR):

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Aldehydic carbon (-CHO) | 190 - 200 |

| Aromatic carbons (quaternary) | 130 - 150 |

| Aromatic carbons (CH) | 120 - 135 |

| Benzylic carbons (-CH₂-) | 28 - 35 |

| Aliphatic carbons (-CH₂CH₂-) | 20 - 25 |

-

Expertise & Experience Insight: The carbonyl carbon of the aldehyde group gives a characteristic signal in the far downfield region of the spectrum. The number of distinct signals in the aromatic region can confirm the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong |

| C-H stretch (aldehyde) | 2720 - 2820 (often two bands) | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

-

Trustworthiness Insight: The presence of a strong absorption band around 1700 cm⁻¹ for the carbonyl stretch, in conjunction with the characteristic C-H stretching bands of the aldehyde group, provides strong evidence for the presence of an aromatic aldehyde functional group. For aromatic aldehydes, the C=O stretching peak is typically found in the range of 1710 to 1685 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 160).

-

Key Fragmentation Patterns: Common fragmentation pathways for aromatic aldehydes include the loss of the aldehydic proton (M-1) and the loss of the entire formyl group (M-29, loss of CHO). The tetralin fragment would also give rise to characteristic fragmentation patterns.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Rieche formylation of tetralin is an effective and regioselective method. The structural elucidation of this compound is readily achieved through a combination of NMR, IR, and mass spectrometry techniques, which provide a unique spectroscopic fingerprint. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis, characterization, and application of this important molecule in research and development.

References

The Versatile Building Block: A Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde emerges as a pivotal intermediate, valued for its unique structural characteristics and versatile reactivity. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its applications in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. As a key building block, its stability and capacity for diverse chemical transformations enable researchers to forge innovative pathways in the development of complex molecules and novel therapeutic agents.[1][2] This document serves as a technical resource, offering insights into the nomenclature, properties, synthesis, and applications of this important chemical entity.

Part 1: Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is known by several synonyms, which are often encountered in chemical literature and supplier catalogs. A clear understanding of these alternative names is crucial for efficient literature searching and procurement.

Synonyms and Identifiers:

-

Systematic Name: this compound

-

Common Synonyms:

-

tetralin-6-carbaldehyde[]

-

1,2,3,4-tetrahydro-6-naphthaldehyde[]

-

6-formyltetralin[]

-

5,6,7,8-Tetrahydro-naphthalene-2-carbaldehyde[][4]

-

-

CAS Number: 51529-97-6[]

-

Molecular Formula: C₁₁H₁₂O[5]

-

Molecular Weight: 160.21 g/mol []

The structural backbone of this molecule is the tetralin moiety, a naphthalene ring system where one of the aromatic rings is fully saturated. The aldehyde group at the 2-position of the aromatic ring is the primary site of reactivity, making it a valuable precursor for a wide array of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Appearance | Light yellow transparent liquid | --INVALID-LINK--[] |

| Boiling Point | 284.6 °C at 760 mmHg | --INVALID-LINK--[] |

| Purity | ≥ 95% | --INVALID-LINK--[] |

| Storage | 2-8°C, under inert gas | --INVALID-LINK-- |

Part 2: Synthesis and Reactivity

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. This allows for a multitude of subsequent reactions, making it a versatile intermediate.

Key Reactions and Applications in Synthesis

The aldehyde functionality serves as a gateway for constructing more complex molecular architectures. Below is a diagram illustrating the central role of this compound as a synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 5,6,7,8-Tetrahydronaphthalene-2-carboxaldehyde - Wikidata [wikidata.org]

- 6. Chemical synthesis and application of aryldihydronaphthalene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06517D [pubs.rsc.org]

Spectroscopic Characterization of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to this compound

This compound, also known as tetralin-2-carbaldehyde, is an aromatic aldehyde with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[3][4][5] Its structure, consisting of a tetralin core with a formyl group on the aromatic ring, makes it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in subsequent chemical transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic-H | 9.5 - 10.0 | Singlet (s) | 1H |

| Aromatic-H | 7.0 - 7.8 | Multiplet (m) | 3H |

| Benzylic-H (2x CH₂) | 2.7 - 2.9 | Triplet (t) | 4H |

| Aliphatic-H (2x CH₂) | 1.7 - 1.9 | Multiplet (m) | 4H |

Rationale for Predictions: The aldehydic proton is highly deshielded due to the strong anisotropic effect of the carbonyl group, hence its downfield shift.[6][7] The aromatic protons will appear in the typical aromatic region, with some deshielding due to the aldehyde substituent. The benzylic protons are deshielded by the adjacent aromatic ring, while the other aliphatic protons will be found further upfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl C | 190 - 200 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic C-H | 120 - 135 |

| Benzylic CH₂ | 28 - 35 |

| Aliphatic CH₂ | 20 - 25 |

Rationale for Predictions: The carbonyl carbon is the most downfield signal due to its sp² hybridization and the electronegativity of the oxygen atom.[8][9] The aromatic carbons appear in their characteristic region, and the aliphatic carbons are found at higher field strengths.

Experimental Protocol for NMR Analysis

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 220-240 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic moieties.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O stretch (aldehyde) | 1690-1715 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium to Weak |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

Rationale for Predictions: The two C-H stretching bands for the aldehyde are characteristic and arise from Fermi resonance.[10] The strong C=O stretch is a hallmark of a carbonyl compound. The aromatic C=C and C-H stretches, along with the strong aliphatic C-H stretches, confirm the presence of the tetralin core.[11][12]

Experimental Protocol for IR Analysis

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for obtaining IR spectra of solids and liquids.

Step-by-Step Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Process the spectrum to identify the wavenumbers of the absorption peaks.

-

Caption: Experimental workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum Data

For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Peaks

| m/z | Ion | Fragmentation Pathway |

| 160 | [M]⁺ | Molecular Ion |

| 159 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |

| 131 | [M-CHO]⁺ | Loss of the formyl radical |

| 115 | [C₉H₇]⁺ | Further fragmentation of the tetralin ring |

Rationale for Predictions: The molecular ion peak at m/z 160 corresponds to the molecular weight of the compound.[3][4][5] The peak at m/z 159 is a common fragmentation for aldehydes, resulting from the loss of the weakly bound aldehydic hydrogen.[13] The loss of the entire formyl group leads to the fragment at m/z 131.[14] Further fragmentation can lead to other characteristic ions.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for analyzing a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

-

GC-MS System Setup:

-

Set up the gas chromatograph with an appropriate column (e.g., a non-polar capillary column).

-

Establish the temperature program for the GC oven to ensure separation of the analyte from any impurities.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.

-

The ions are then separated by the mass analyzer and detected.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Compare the fragmentation pattern to known patterns for similar compounds.

-

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary set of data for the structural characterization of this compound. While experimental data for this specific compound is not widely available in the public domain, the predicted spectra, based on established principles and data from analogous compounds, offer a robust framework for its identification and purity assessment. The detailed experimental protocols provided herein serve as a practical guide for researchers to obtain high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations.

References

- 2. This compound [myskinrecipes.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. This compound | C11H12O | CID 2760580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydronaphthalene-2-carboxaldehyde - Wikidata [wikidata.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

- 8. web.pdx.edu [web.pdx.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde, also known as 6-formyltetralin, is a versatile bicyclic aromatic aldehyde. Its unique structural scaffold, combining a saturated cyclohexane ring with an aromatic aldehyde, makes it a valuable intermediate in diverse fields of chemical synthesis. While not an end-product itself, its strategic importance lies in its ability to serve as a foundational building block for more complex molecules. This guide provides an in-depth analysis of its core properties, a detailed examination of its synthesis via the Vilsmeier-Haack reaction, protocols for its analytical characterization, and an exploration of its applications in pharmaceutical and fine chemical development. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking its potential in creating novel molecular architectures.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior in a reaction and the methods required for its handling and purification. The properties of this compound are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is approximately 160.21 g/mol .[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1] |

| Exact Mass | 160.088815 Da | [1][2] |

| CAS Number | 51529-97-6 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Light yellow to colorless liquid | [] |

| Boiling Point | 284.6 °C at 760 mmHg | [] |

| Storage Conditions | 2-8°C, under inert gas |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is a cornerstone transformation in organic synthesis. The Vilsmeier-Haack reaction is an efficient and widely used method for this purpose, employing a Vilsmeier reagent, which is a substituted chloroiminium ion.[4] This reagent is a mild electrophile, making the reaction suitable for activated aromatic systems like 1,2,3,4-tetrahydronaphthalene (tetralin).

The causality behind this choice of reaction is twofold:

-

Reactivity: The tetralin ring system is sufficiently electron-rich due to the alkyl portion donating electron density to the aromatic ring, thus activating it for electrophilic aromatic substitution.

-

Regioselectivity: Formylation occurs preferentially at the 2-position (para to the fused ring system) over the 1-position due to steric hindrance at the 1-position (alpha to the fused ring).

The reaction proceeds in two main stages: formation of the Vilsmeier reagent (a chloroiminium salt, also called the Vilsmeier-Haack Reagent) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), followed by electrophilic attack on the tetralin ring.[4][5][6] The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde.[4][5]

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 eq) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 1,2,3,4-tetrahydronaphthalene (1.0 eq) in a minimal amount of an inert solvent like dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent mixture.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

-

Neutralization: Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.

Applications in Pharmaceutical and Fine Chemical Synthesis

This compound is not typically a pharmacologically active agent itself but serves as a crucial building block.[7] Its aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidations, reductions, reductive aminations, and Wittig reactions.

A primary application pathway is its oxidation to the corresponding 5,6,7,8-tetrahydro-2-naphthoic acid . This carboxylic acid derivative is a documented key intermediate in the synthesis of Palonosetron, a second-generation 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[8] Furthermore, the tetrahydronaphthalene amide (THNA) scaffold, accessible from this intermediate, has been identified as a novel class of inhibitors against Mycobacterium tuberculosis ATP synthase, highlighting the therapeutic potential of this molecular core.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in any chemical workflow. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of the molecule.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified liquid product.

-

Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

Predicted Spectroscopic Data

While experimental spectra for this specific intermediate are not widely published, its structure allows for a reliable prediction based on established principles of NMR and MS.[11]

-

¹H NMR:

-

Aldehyde Proton (1H): A sharp singlet is expected in the highly deshielded region of ~9.8-10.0 ppm .[12]

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the ~7.2-7.8 ppm region, likely as a complex pattern of doublets and doublets of doublets due to ortho and meta coupling.

-

Benzylic Protons (4H): The two CH₂ groups adjacent to the aromatic ring are non-equivalent and will appear as two distinct triplets or multiplets around ~2.8 ppm .

-

Aliphatic Protons (4H): The two remaining CH₂ groups in the saturated ring will appear further upfield, around ~1.8 ppm , likely as a multiplet.

-

-

¹³C NMR:

-

Carbonyl Carbon: The aldehyde carbon will be highly deshielded, appearing around ~192 ppm .

-

Aromatic Carbons: Six signals are expected in the ~125-145 ppm range. The carbon attached to the aldehyde group will be the most deshielded among them.

-

Aliphatic Carbons: Four signals for the saturated CH₂ carbons are expected in the ~20-30 ppm range.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 160 .

-

Key Fragmentation: The most characteristic fragmentation will be the loss of the aldehyde proton (H•) to give a stable acylium ion at m/z = 159 (M-1) . Another significant fragmentation would be the loss of the entire formyl group (•CHO) to give a peak at m/z = 131 (M-29) .

-

Safety and Handling

While specific toxicology data is limited, this compound should be handled with the standard precautions for laboratory chemicals. It may cause skin, eye, and respiratory irritation. Ingestion may be harmful. Always handle in a chemical fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a structurally significant and synthetically useful intermediate. With a molecular weight of 160.21 g/mol , it is readily prepared via established methods such as the Vilsmeier-Haack reaction. Its true value is realized in its role as a precursor to high-value molecules, particularly in the pharmaceutical industry where the tetrahydronaphthalene scaffold is a recurring motif in therapeutically relevant compounds. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for any researcher aiming to leverage this compound in the development of novel chemical entities.

References

- 1. This compound | C11H12O | CID 2760580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydronaphthalene-2-carboxaldehyde - Wikidata [wikidata.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to the Safe Handling and Hazard Profile of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

Authored For: Drug Development Professionals, Researchers, and Scientists Preamble: This document provides a comprehensive technical overview of the known hazards and essential safety protocols for 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde (CAS No. 51529-97-6). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to conduct their work with confidence and safety.

Core Compound Identification and Physicochemical Profile

This compound is an aromatic aldehyde built on a tetralin framework.[] Its physical and chemical properties are fundamental to understanding its behavior and the necessary precautions for its handling. For instance, its specified storage conditions—refrigeration under an inert atmosphere—suggest a potential sensitivity to oxidation or temperature-related degradation, a critical consideration for maintaining sample purity and preventing the formation of hazardous byproducts.[1]

Table 1: Physicochemical and Registry Information

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 51529-97-6 | [5] |

| Molecular Formula | C₁₁H₁₂O | [5] |

| Molecular Weight | 160.21 g/mol | [1][5] |

| Appearance | Colorless to light yellow transparent liquid | [2][] |

| Boiling Point | 284.6 °C at 760 mmHg | [1][] |

| Recommended Storage | 2-8°C, store under inert gas |[1] |

GHS Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified as hazardous.[5] The "Warning" signal word indicates moderate hazards that require diligent adherence to safety protocols to prevent injury. The primary risks are associated with acute toxicity if ingested and irritation to the skin, eyes, and respiratory system upon contact or inhalation.[5][6]

Table 2: Globally Harmonized System (GHS) Classification | Hazard Class | Hazard Code | Statement | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302 | Harmful if swallowed |

| | Skin Corrosion/Irritation | H315 | Causes skin irritation |

| | Serious Eye Damage/Irritation| H319 | Causes serious eye irritation |

| | STOT, Single Exposure | H335 | May cause respiratory irritation |

| Source: Aggregated GHS information from reports to the ECHA C&L Inventory.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls as the primary line of defense, supplemented by mandatory personal protective equipment.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to remove the hazard at its source. Given the compound's potential to cause respiratory irritation (H335), all handling of open containers must be performed within a properly functioning chemical fume hood.[7] This is a non-negotiable control. The work area must also be equipped with an accessible eyewash station and safety shower, verified to be operational before any work begins.[7]

Personal Protective Equipment: A Mandate for Safe Handling

PPE serves to protect the user from exposure that cannot be eliminated through engineering controls. The selection of specific PPE is directly dictated by the compound's hazard profile.

-

Eye and Face Protection: To protect against splashes that could cause serious eye irritation (H319), chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

-

Skin Protection: To prevent skin irritation (H315), chemical-resistant gloves (Nitrile or Neoprene are preferred) must be worn.[7] A lab coat or disposable gown and closed-toe shoes are also mandatory to protect against accidental contact.[7]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[7] However, in situations of inadequate ventilation or during a large-scale emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]

Protocols for Safe Handling and Emergency Response

A self-validating safety system is one where procedures are clear, logical, and directly address the known risks.

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure at every stage of the workflow.

-

Preparation:

-

Handling:

-

Post-Handling:

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[9][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. [8][10] Clean the mouth with water. Immediately call a physician or a Poison Control Center.[8] The rationale for not inducing vomiting is to prevent aspiration of the chemical into the lungs, which can cause severe damage (chemical pneumonitis), a known risk for the parent compound, tetralin.[11]

Accidental Release and Spill Response

For small-scale laboratory spills, follow this containment and cleanup workflow.

Caption: Laboratory Spill Response Workflow.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][12]

-

Specific Hazards: Combustion may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[10][12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. This compound | C11H12O | CID 2760580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | C11H12O | CID 179527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. carlroth.com [carlroth.com]

- 11. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]

- 12. fishersci.com [fishersci.com]

The Genesis and Synthetic Evolution of Tetralin Carbaldehydes: A Technical Guide for the Modern Researcher

Abstract

The tetralin scaffold, a ubiquitous motif in medicinal chemistry and fragrance science, owes much of its versatility to the introduction of the carbaldehyde functionality. This guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for preparing tetralin carbaldehydes. We will delve into the mechanistic underpinnings of classical and modern formylation techniques, offering field-proven insights into experimental design and execution. Furthermore, this document will survey the diverse applications of these valuable intermediates, from their role as foundational building blocks in the synthesis of complex pharmaceuticals to their contribution to the palette of the modern perfumer. Detailed experimental protocols and visual workflows are provided to equip researchers with the practical knowledge to leverage these powerful synthetic intermediates.

Introduction: The Strategic Importance of the Tetralin Carbaldehyde Moiety

The fusion of an aromatic and a cycloaliphatic ring in 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, confers a unique combination of rigidity and conformational flexibility.[1] This structural feature has made the tetralin core a privileged scaffold in the design of bioactive molecules and complex organic materials.[2] The introduction of a carbaldehyde group onto this framework dramatically expands its synthetic utility, providing a versatile handle for a vast array of chemical transformations. The aldehyde can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophilic partner in countless carbon-carbon and carbon-heteroatom bond-forming reactions.

Historically, the development of synthetic routes to aromatic aldehydes, in general, was a pivotal moment in organic chemistry, with pioneering work by chemists like Justus von Liebig in the early 19th century laying the groundwork for their isolation and characterization.[3] The subsequent development of synthetic methods in the late 19th and early 20th centuries, such as those by Gattermann, Koch, and Vilsmeier, provided the chemical tools necessary to introduce the formyl group onto aromatic systems with increasing efficiency and regioselectivity.[4][5] This guide will explore the application and evolution of these and other methods in the specific context of tetralin carbaldehyde synthesis.

Synthetic Pathways to Tetralin Carbaldehydes: A Mechanistic and Practical Overview

The synthesis of tetralin carbaldehydes can be broadly categorized into two main approaches: direct formylation of the pre-formed tetralin ring system and the oxidation of a pre-existing functional group, typically a methyl group, at the desired position. The choice of method is often dictated by the desired substitution pattern and the electronic nature of the tetralin substrate.

Electrophilic Formylation of Tetralin

The electron-rich aromatic ring of tetralin is susceptible to electrophilic aromatic substitution, making direct formylation a viable and widely employed strategy. Several classical and modern formylation reactions have been successfully applied to this system.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7] The electrophilic species, a chloroiminium ion, then attacks the aromatic ring.

The reaction proceeds via the formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction with tetralin. Subsequent hydrolysis of the resulting iminium salt affords the desired tetralin carbaldehyde.

Caption: Workflow for the Vilsmeier-Haack Formylation of Tetralin.

The Gattermann-Koch reaction provides a direct route to aromatic aldehydes from arenes using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, often with a copper(I) chloride co-catalyst.[8] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[4] A key limitation of this method is its general inapplicability to phenol and phenol ether substrates.[8]

A related method, the Gattermann reaction, utilizes a mixture of hydrogen cyanide and hydrogen chloride with a Lewis acid.[4] Due to the toxicity of HCN, a modification by Adams that generates HCN in situ from zinc cyanide is more commonly employed.[9]

Caption: Simplified Mechanism of the Gattermann-Koch Reaction.

The Duff reaction is a formylation method primarily used for phenols, employing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, often with glycerol and boric acid.[10] Formylation typically occurs ortho to the hydroxyl group.[10] While generally less efficient, its operational simplicity can be advantageous.[11]

The Rieche formylation utilizes dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[12] This method is effective for electron-rich aromatic compounds.[12]

Oxidation of Tetralin Derivatives

An alternative strategy for the synthesis of tetralin carbaldehydes involves the oxidation of a pre-installed functional group on the tetralin ring. A common approach is the oxidation of a methyl group to an aldehyde. This can be achieved using a variety of oxidizing agents, and the choice of reagent is critical to avoid over-oxidation to the carboxylic acid.

Applications of Tetralin Carbaldehydes

The synthetic versatility of tetralin carbaldehydes has led to their application in diverse fields, most notably in the fragrance industry and as key intermediates in the synthesis of pharmaceuticals.

Fragrance and Perfumery

Aldehydes are renowned in perfumery for their ability to impart a "sparkle" and lift to a fragrance composition.[13] Tetralin carbaldehydes, with their unique molecular structure, contribute to complex and substantive odor profiles. A notable example is the family of tetralin-based musks, such as Tonalide (6-acetyl-1,1,2,4,4,7-hexamethyltetralin), which, although a ketone, highlights the importance of the functionalized tetralin scaffold in creating long-lasting and desirable scents.[14] The carbaldehyde variants serve as precursors to a range of fragrance ingredients.

| Tetralin Carbaldehyde Derivative | CAS Number | Odor Profile | Application |

| 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | 41828-13-1 | Woody, spicy, slightly floral | Building block for fragrance synthesis |

| 3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde | 58243-85-9 | Woody, ambery, musky | Component in fine fragrances and functional products |

Pharmaceutical and Agrochemical Synthesis

The tetralin moiety is a core structural feature in numerous biologically active compounds, including antidepressants, antifungals, and anticancer agents.[2] Tetralin carbaldehydes are crucial intermediates in the synthesis of these complex molecules. The aldehyde group allows for the facile introduction of various pharmacophoric groups through reactions such as reductive amination, Wittig reactions, and aldol condensations. For instance, tetralin derivatives have been investigated for their potential anticancer activity, with the aldehyde functionality serving as a key point for derivatization to explore structure-activity relationships.[15][16]

| Pharmaceutical Target/Application | Role of Tetralin Carbaldehyde | Example of Synthetic Transformation |

| Anticancer Agents | Precursor for heterocyclic derivatization | Condensation with active methylene compounds to form pyridines and pyrimidines.[15] |

| Antidepressants (e.g., Sertraline analogues) | Key intermediate for amine side-chain introduction | Reductive amination with appropriate amines. |

| Antifungal Agents | Scaffold for the synthesis of complex heterocyclic systems | Multi-component reactions involving the aldehyde group. |

Experimental Protocols

The following protocols are provided as a guide for the synthesis of tetralin carbaldehydes using established methodologies. Researchers should always conduct a thorough risk assessment before undertaking any new experimental procedure.

Vilsmeier-Haack Formylation of Tetralin

Objective: To synthesize 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde from tetralin.

Materials:

-

Tetralin (1,2,3,4-tetrahydronaphthalene)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-